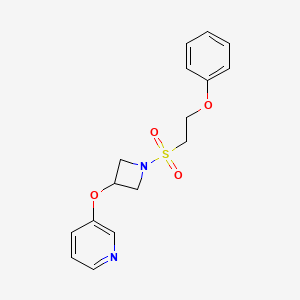

3-((1-((2-Phenoxyethyl)sulfonyl)azetidin-3-yl)oxy)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "3-((1-((2-Phenoxyethyl)sulfonyl)azetidin-3-yl)oxy)pyridine" is not directly mentioned in the provided papers. However, the papers discuss related chemical structures and reactions that could be relevant to the synthesis and properties of such a compound. The papers focus on the synthesis of pyrrolidines and azetidines, which are closely related to the azetidinyl moiety in the compound of interest . Additionally, the synthesis of pyridine derivatives is discussed, which relates to the pyridine portion of the compound .

Synthesis Analysis

The synthesis of related compounds involves the use of ylide-based rearrangements and base-induced cyclizations. For instance, an aza-Payne rearrangement of 2,3-aziridin-1-ols is used to prepare pyrrolidines with high stereochemical fidelity . Similarly, enantiopure (2-aminoalkyl)oxiranes can be cyclized to form pyrrolidin-3-ols and 2-(hydroxymethyl)azetidines, which upon oxidation yield azetidine-2-carboxylic acids . Furthermore, 2-(α-hydroxyalkyl)azetidines can be rearranged into 3-(chloro- or methanesulfonyloxy)pyrrolidines, a reaction that could be pertinent to the synthesis of the sulfonyl azetidinyl moiety in the target compound .

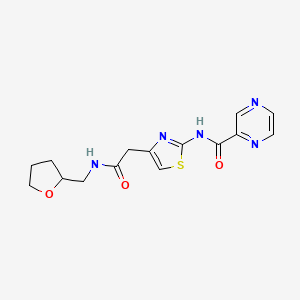

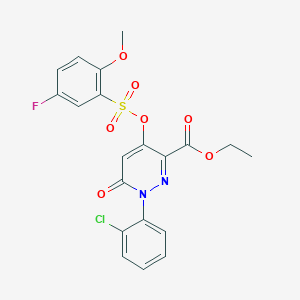

Molecular Structure Analysis

The molecular structure of the target compound would likely involve a pyridine ring substituted at the 3-position with an azetidinyl group that is further modified with a sulfonyl group. The papers suggest that such structures can be synthesized with control over stereochemistry, which is crucial for the biological activity and physical properties of the compound .

Chemical Reactions Analysis

The chemical reactions described in the papers include ring expansions, rearrangements, and nucleophilic substitutions, which are fundamental reactions that could be applied to modify the azetidinyl and pyridine moieties of the target compound . Additionally, the synthesis of pyridine derivatives with various substituents is discussed, which could provide insights into the reactivity of the pyridine ring in the target compound .

Physical and Chemical Properties Analysis

While the physical and chemical properties of "this compound" are not directly reported in the papers, the properties of similar compounds can be inferred. Pyrrolidines and azetidines are known to have distinct chemical reactivity due to the presence of the nitrogen atom in the ring, which can affect their basicity, nucleophilicity, and overall stability . The presence of a sulfonyl group would likely increase the compound's polarity and could affect its solubility and reactivity . The pyridine ring is a common motif in pharmaceuticals and can engage in various interactions due to its aromaticity and potential for hydrogen bonding .

Scientific Research Applications

Synthesis and Receptor Binding Properties

The synthesis of related azetidine derivatives, such as A-85380 (3-[(S)-2-azetidinylmethoxy]pyridine), has shown potent and selective ligand properties for the human alpha4beta2 nicotinic acetylcholine receptor (nAChR) subtype. The fluoro derivative of A-85380, identified for its in vivo binding properties, offers promising applications in positron emission tomography (PET) imaging of central nAChRs, demonstrating its utility in neuroscientific research and the development of diagnostic tools for neurological conditions (Doll et al., 1999).

Synthetic Route to Functionalized Pyrrolidines

Research on the ring expansion of 2-(α-hydroxyalkyl)azetidines has provided a synthetic route to functionalized pyrrolidines, showcasing the chemical versatility and potential of azetidine-based compounds in synthesizing novel pharmaceuticals with varied biological activities (Durrat et al., 2008).

Antioxidant Activity

A study on novel 1H-3-indolyl derivatives paired with key heterocycles like pyridine, pyrane, pyrimidine, and pyrazole investigated their antioxidant activities, particularly against 2,2′-azinobis(3-ethylbenzothiazoline-6-sulfonic acid), highlighting the potential therapeutic applications of these compounds in combating oxidative stress-related diseases (Aziz et al., 2021).

Herbicidal Activity

The compound's derivatives have been explored for their herbicidal activity, focusing on controlling agricultural pests. This area of research underlines the potential agricultural applications of azetidine-based chemicals in developing new herbicides (Liu et al., 2006).

Mechanism of Action

Target of Action

It’s known that azetidine derivatives, a key structural component of this compound, have been found to exhibit diversified biological and pharmacological activity . They are often used in the synthesis of a wide variety of natural and synthetic products exhibiting a variety of biological activities .

Mode of Action

The inherent rigidity of spirocyclic compounds, such as this one, causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .

Biochemical Pathways

Azetidine derivatives are known to exhibit a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Given the known biological activity of azetidine derivatives , it can be inferred that this compound may have significant effects at the molecular and cellular levels.

properties

IUPAC Name |

3-[1-(2-phenoxyethylsulfonyl)azetidin-3-yl]oxypyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S/c19-23(20,10-9-21-14-5-2-1-3-6-14)18-12-16(13-18)22-15-7-4-8-17-11-15/h1-8,11,16H,9-10,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWMWQPDKGZXMQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)CCOC2=CC=CC=C2)OC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2502301.png)

![2-[3-(4-chlorophenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2502306.png)

![1-(3,4-difluorophenyl)-N-(3-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2502308.png)

![4-benzyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2502309.png)

![2-(3,4-dimethylphenyl)-5-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2502311.png)

![Methyl 5-(((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2502314.png)

![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indole-3-carboxamide](/img/structure/B2502316.png)

![2-(1-Amino-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethylidene)malononitrile](/img/structure/B2502322.png)